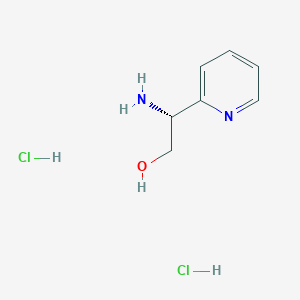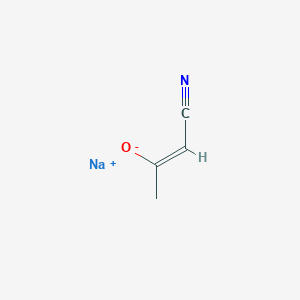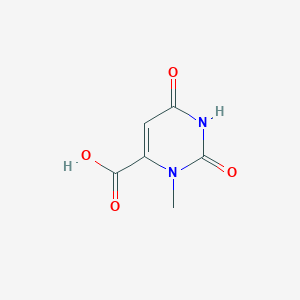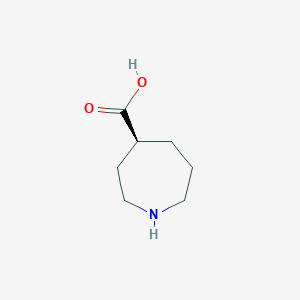
(2R)-2-amino-2-(pyridin-2-yl)ethan-1-ol dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-amino-2-(pyridin-2-yl)ethan-1-ol dihydrochloride is a chiral compound that features a pyridine ring attached to an amino alcohol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-amino-2-(pyridin-2-yl)ethan-1-ol dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with pyridine-2-carboxaldehyde and a suitable chiral amine.
Reaction Conditions: The reaction is carried out under mild conditions, often involving a reducing agent such as sodium borohydride or lithium aluminum hydride to reduce the intermediate imine to the desired amino alcohol.
Purification: The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of starting materials.
Automated Processes: Employing automated processes to ensure consistent reaction conditions and product quality.
Purification Systems: Using advanced purification systems to achieve high purity levels required for pharmaceutical applications.
Analyse Des Réactions Chimiques
Types of Reactions
(2R)-2-amino-2-(pyridin-2-yl)ethan-1-ol dihydrochloride can undergo various chemical reactions, including:
Oxidation: The amino alcohol can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form more saturated derivatives.
Substitution: The amino group can participate in substitution reactions, forming new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Can yield pyridine-2-carboxylic acid derivatives.
Reduction: Can produce more saturated amino alcohols.
Substitution: Can result in various substituted pyridine derivatives.
Applications De Recherche Scientifique
(2R)-2-amino-2-(pyridin-2-yl)ethan-1-ol dihydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism by which (2R)-2-amino-2-(pyridin-2-yl)ethan-1-ol dihydrochloride exerts its effects involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways Involved: It can modulate biochemical pathways, potentially affecting cellular processes such as signal transduction or metabolic regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S)-2-amino-2-(pyridin-2-yl)ethan-1-ol: The enantiomer of the compound, which may have different biological activities.
2-amino-2-(pyridin-3-yl)ethan-1-ol: A positional isomer with the amino group attached to a different carbon on the pyridine ring.
2-amino-2-(pyridin-4-yl)ethan-1-ol: Another positional isomer with distinct chemical properties.
Uniqueness
(2R)-2-amino-2-(pyridin-2-yl)ethan-1-ol dihydrochloride is unique due to its specific chiral configuration and the position of the amino group on the pyridine ring, which can influence its reactivity and interactions with biological targets.
Propriétés
IUPAC Name |
(2R)-2-amino-2-pyridin-2-ylethanol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O.2ClH/c8-6(5-10)7-3-1-2-4-9-7;;/h1-4,6,10H,5,8H2;2*1H/t6-;;/m0../s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHZFBNDZYOIRDZ-ILKKLZGPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(CO)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)[C@H](CO)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(4-fluorophenyl)-2H-pyrazolo[3,4-d]pyrimidine-4-thione](/img/structure/B8070446.png)
![4-methyl-1-propan-2-yl-2H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B8070449.png)



![[1,1'-Biphenyl]-2,4,4'-triol](/img/structure/B8070463.png)






